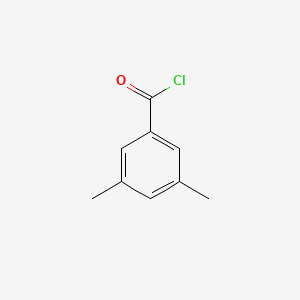

3,5-Dimethylbenzoyl chloride

Overview

Description

3,5-Dimethylbenzoyl chloride is an organic compound with the molecular formula C₉H₉ClO. It is a colorless to light yellow liquid that is primarily used as an intermediate in the synthesis of various chemicals, including insecticides and pesticides . The compound is known for its reactivity due to the presence of the benzoyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylbenzoyl chloride can be synthesized through the reaction of 3,5-dimethylbenzoic acid with thionyl chloride. The process involves three stages:

Heat-insulating reaction: The reaction is carried out for 1 hour at a temperature below 35°C.

Heating reaction: The temperature is gradually increased to below 50°C over the course of 1 hour.

Refluxing reaction: The mixture is heated for an additional 2 to 3 hours.

Industrial Production Methods

The industrial production of this compound follows a similar method, with careful control of reaction conditions to ensure high purity and yield. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylbenzoyl chloride undergoes various types of chemical reactions, including:

Substitution reactions: The chlorine atom can be replaced by other nucleophiles.

Addition reactions: The compound can react with alkenes or alkynes in the presence of catalysts.

Common Reagents and Conditions

Thionyl chloride: Used in the synthesis of this compound from 3,5-dimethylbenzoic acid.

Aluminum chloride: Acts as a catalyst in addition reactions.

Major Products Formed

3,5-Dimethylbenzoic acid: Formed through hydrolysis of this compound.

Various substituted benzoyl chlorides: Formed through substitution reactions.

Scientific Research Applications

3,5-Dimethylbenzoyl chloride is used in a variety of scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving acyl chlorides.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3,5-dimethylbenzoyl chloride involves the reactivity of the benzoyl chloride group. This group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. The compound can also participate in addition reactions with alkenes and alkynes, facilitated by catalysts such as aluminum chloride .

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethoxybenzoyl chloride: Similar in structure but contains methoxy groups instead of methyl groups.

2,5-Dichlorobenzoyl chloride: Contains chlorine atoms at different positions on the benzene ring.

3,5-Difluorobenzoyl chloride: Contains fluorine atoms instead of methyl groups.

Uniqueness

3,5-Dimethylbenzoyl chloride is unique due to its specific substitution pattern on the benzene ring, which affects its reactivity and the types of reactions it can undergo. The presence of methyl groups at the 3 and 5 positions makes it distinct from other benzoyl chlorides, influencing its chemical behavior and applications .

Biological Activity

3,5-Dimethylbenzoyl chloride (CAS 6613-44-1) is an aromatic acyl chloride that serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article reviews its biological activity, synthesis methods, and relevant research findings.

This compound has the chemical formula C₉H₉ClO and a molecular weight of 168.62 g/mol. It is characterized by the presence of a benzoyl group attached to two methyl groups at the 3 and 5 positions on the aromatic ring.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride (SOCl₂). The process can be divided into several stages to optimize yield and purity:

- Insulation Reaction : The reactants are mixed at a controlled low temperature (30-50 °C) for a specified duration.

- Heating Reaction : The temperature is gradually increased to facilitate the reaction.

- Refluxing : The mixture is refluxed for several hours to ensure complete conversion.

The purity of the final product is often above 99%, with yields exceeding 98% in optimized processes .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a biocide in agricultural applications. The compound showed significant inhibition of bacterial growth at concentrations as low as 100 µg/mL .

Cytotoxicity and Pharmacological Potential

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The compound exhibited selective cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells. For instance, IC₅₀ values (the concentration required to inhibit cell growth by 50%) were determined to be in the range of 50-200 µM for various cancer types .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Further studies are needed to elucidate these mechanisms fully.

Case Studies

- Antibacterial Activity : A case study demonstrated that formulations containing this compound significantly reduced bacterial counts in contaminated agricultural settings, suggesting its utility as a safe pesticide alternative .

- Cancer Research : Another study evaluated the compound's effects on breast cancer cell lines, revealing a dose-dependent decrease in cell viability, which was attributed to its ability to disrupt mitochondrial function and induce oxidative stress .

Safety and Toxicology

Despite its promising biological activities, safety assessments indicate that this compound can cause severe skin burns and eye damage upon contact. It is classified as hazardous and requires careful handling in laboratory settings .

Properties

IUPAC Name |

3,5-dimethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIOBDJEKDUUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064420 | |

| Record name | Benzoyl chloride, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6613-44-1 | |

| Record name | 3,5-Dimethylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6613-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006613441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dimethylbenzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 3,5-Dimethylbenzoyl chloride in the presented research papers?

A: Across these studies, this compound consistently functions as a reagent for introducing the 3,5-dimethylbenzoyl group onto various molecules. This is a key step in synthesizing diverse compounds, including derivatives of hydrazines [, , , ], phenylglycine [], and heterocyclic compounds like oxadiazoles [, ] and thiadiazoles [].

Q2: Can you provide details on the typical reaction conditions when using this compound?

A: The reactions often employ this compound in the presence of a base, commonly sodium carbonate (Na2CO3), to neutralize the hydrochloric acid (HCl) generated during the reaction [, , ]. Reaction times vary depending on the specific synthesis but are generally in the range of several hours.

Q3: How is this compound used in the synthesis of Tebufenozide, and what is the significance of this particular compound?

A: In the synthesis of Tebufenozide, a commercially important insecticide, this compound reacts with N-(4-ethylbenzoyl)-N'-t-butylhydrazine. This reaction forms the final molecule of Tebufenozide, achieving a high purity and yield []. This highlights the reagent's utility in producing valuable agrochemicals.

Q4: The research mentions "brush-type chiral stationary phases." What role does this compound play in their creation, and what is their application?

A: this compound is crucial in synthesizing chiral stationary phases, which are key for separating enantiomers (mirror-image molecules) in analytical chemistry. In one study [], it reacts with D-2-chlorophenylglycine to form N-3,5-dimethylbenzoyl-D-2-chlorophenylglycine. This compound is then attached to silica gel, creating a novel brush-type chiral stationary phase (CSP). These CSPs are then used in high-performance liquid chromatography (HPLC) to separate and analyze enantiomers of various compounds.

Q5: The papers mention characterizing the synthesized compounds. What spectroscopic techniques are commonly used to confirm the structure of compounds derived from this compound?

A: Researchers routinely employ a combination of spectroscopic methods for structural elucidation. These include Infrared Spectroscopy (IR) to identify functional groups, Proton Nuclear Magnetic Resonance (1H NMR) to determine proton environments in the molecule, and Mass Spectrometry (MS) to analyze the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns [, , , ].

Q6: One paper mentions "fragmentation mechanisms of MS spectra." How does understanding the fragmentation of compounds containing the 3,5-dimethylbenzoyl group contribute to research?

A: Analyzing the specific ways a molecule breaks apart in a mass spectrometer offers valuable insights into its structure. For compounds incorporating the 3,5-dimethylbenzoyl group, studying these fragmentation patterns allows researchers to confirm the presence of this specific group within the synthesized molecules and helps to elucidate the structures of novel compounds [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.